molecular formula C8H7NO2 B11534662 (2E)-3-hydroxy-2-(pyridin-4-yl)prop-2-enal

(2E)-3-hydroxy-2-(pyridin-4-yl)prop-2-enal

Cat. No.: B11534662
M. Wt: 149.15 g/mol
InChI Key: WCURBFWHPRKKRE-YVMONPNESA-N
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Description

(E)-3-Hydroxy-2-(4-pyridyl)-2-propenal is an organic compound characterized by the presence of a hydroxyl group, a pyridyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy-2-(4-pyridyl)-2-propenal typically involves the condensation of 4-pyridinecarboxaldehyde with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 4-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of (E)-3-Hydroxy-2-(4-pyridyl)-2-propenal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy-2-(4-pyridyl)-2-propenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Hydroxy-2-(4-pyridyl)-2-propenoic acid.

    Reduction: 3-Hydroxy-2-(4-pyridyl)-2-propenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-Hydroxy-2-(4-pyridyl)-2-propenal has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy-2-(4-pyridyl)-2-propenal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxyl and pyridyl groups may contribute to the compound’s ability to interact with biological membranes and receptors, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A curcumin analog with similar structural features.

    1-Methyl-3,5-bis[(E)-4-pyridyl)methylidene]-4-piperidone: Another curcumin analog with potent biological activities.

Uniqueness

(E)-3-Hydroxy-2-(4-pyridyl)-2-propenal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(E)-3-hydroxy-2-pyridin-4-ylprop-2-enal

InChI

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,10H/b8-5-

InChI Key

WCURBFWHPRKKRE-YVMONPNESA-N

Isomeric SMILES

C1=CN=CC=C1/C(=C\O)/C=O

Canonical SMILES

C1=CN=CC=C1C(=CO)C=O

Origin of Product

United States

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